3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine
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Overview
Description
3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine, also known as Loxapine Related Compound A, is a pharmaceutical compound with the molecular formula C18H18ClN3O . It is a reference standard used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine consists of 18 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The exact structure and conformation are not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine is 327.81 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Application 1: Synthesis of Antidepressant Molecules
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound plays a significant role in the synthesis of antidepressant molecules through metal-catalyzed procedures . It’s a key structural motif included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .
- Methods of Application or Experimental Procedures : The synthesis of these antidepressant molecules involves various effective ways using metal-catalyzed steps . Unfortunately, the specific technical details or parameters were not provided in the source.
- Results or Outcomes : The development of these antidepressants is crucial as they have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50-60% of people with depression experience substantial improvement when using these medications .
Application 2: Synthesis of Loxapine Related Compounds
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : This compound is used in the synthesis of Loxapine related compounds, which are used as reference standards in pharmaceutical research .
- Results or Outcomes : The synthesized Loxapine related compounds are used as reference standards in pharmaceutical research, which is crucial for ensuring the quality and safety of pharmaceutical products .
Application 3: Synthesis of Quetiapine
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound is used in the synthesis of Quetiapine, a widely used antipsychotic drug .
- Methods of Application or Experimental Procedures : The synthesis of Quetiapine involves a 5-step sequence from anthranilic acid . The specific technical details or parameters were not provided in the source.
- Results or Outcomes : Quetiapine is an effective treatment for schizophrenia and bipolar disorder, helping to alleviate symptoms and improve patients’ quality of life .
Application 4: Synthesis of Dithiazine Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : This compound is used in the synthesis of dithiazine derivatives .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of the compound with various isocyanodichlorides . The specific technical details or parameters were not provided in the source.
- Results or Outcomes : The synthesized dithiazine derivatives could potentially have various applications in medicinal chemistry .
Application 5: Pharmaceutical Reference Standard
- Specific Scientific Field : Pharmaceutical Analysis
- Summary of the Application : This compound is used as a certified reference material and pharmaceutical secondary standard .
- Methods of Application or Experimental Procedures : It is used in quality control laboratories to ensure the quality and safety of pharmaceutical products .
- Results or Outcomes : The use of this compound as a reference standard contributes to the accuracy and reliability of pharmaceutical analyses .
Application 6: Synthesis of Novel Dibenzo[b,f][1,4]oxazepines
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : This compound is used in a novel synthetic approach to create 11-substituted dibenzo[b,f][1,4]oxazepines .
- Methods of Application or Experimental Procedures : The synthesis involves the generation of a carbamate intermediate using phenyl chloroformate, which avoids the use of harmful phosgene, and a microwave-induced transformation of the carbamate into various urea derivatives .
- Results or Outcomes : The synthesized 11-substituted dibenzo[b,f][1,4]oxazepines could potentially have various applications in medicinal chemistry .
Safety And Hazards
properties
IUPAC Name |
9-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-7-6-13(19)12-17(14)23-16-5-3-2-4-15(16)20-18/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCGOIPOXRVZHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=CC(=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine | |
CAS RN |
3454-96-4 |
Source
|
Record name | 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-CHLORO-11-(4-METHYLPIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B493L6YTDM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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